molecular formula C9H4ClF3 B13176084 Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- CAS No. 82203-84-7

Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)-

Cat. No.: B13176084
CAS No.: 82203-84-7
M. Wt: 204.57 g/mol
InChI Key: BOXDVHRYKAOJSO-UHFFFAOYSA-N
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Description

The compound Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- features a benzene ring substituted with a chlorine atom at the para position and a 3,3,3-trifluoro-1-propynyl group. This structure is relevant in fluoroorganic chemistry, where fluorine substituents enhance stability and influence intermolecular interactions.

Properties

CAS No.

82203-84-7

Molecular Formula

C9H4ClF3

Molecular Weight

204.57 g/mol

IUPAC Name

1-chloro-4-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C9H4ClF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H

InChI Key

BOXDVHRYKAOJSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- typically involves the reaction of 1-chloro-4-iodobenzene with 3,3,3-trifluoropropyne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Addition Reactions: The triple bond in the trifluoropropynyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in a polar solvent like ethanol.

    Addition Reactions: Electrophiles such as hydrogen halides or halogens in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 1-hydroxy-4-(3,3,3-trifluoro-1-propynyl)benzene or 1-amino-4-(3,3,3-trifluoro-1-propynyl)benzene.

    Addition Products: Compounds like 1-chloro-4-(3,3,3-trifluoro-1,2-dihydropropynyl)benzene.

    Oxidation Products: Oxidized derivatives of the original compound.

Scientific Research Applications

Chemistry: Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- is used as a building block in organic synthesis

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, making this compound a valuable intermediate in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- involves its interaction with specific molecular targets. The trifluoropropynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The chlorine atom can undergo substitution reactions, leading to the formation of new derivatives with different biological activities. The compound’s effects are mediated through its interaction with enzymes, receptors, and other molecular targets, modulating their activity and function.

Comparison with Similar Compounds

Substituent Variations: Trifluoromethyl vs. Trifluoropropynyl

  • Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6): Structure: Chlorine and trifluoromethyl (-CF₃) groups in para positions. Properties: Molecular weight = 180.56 g/mol; vapor pressure = 7.63 mm Hg at 25°C . Reactivity: The electron-withdrawing -CF₃ group directs electrophilic substitution to the meta position.
  • Target Compound :

    • The trifluoropropynyl (-C≡C-CF₃) group adds a triple bond, increasing molecular weight and steric bulk. The triple bond may enhance reactivity in cycloaddition or polymerization reactions.

Unsaturation and Halogenation Differences

  • Benzene, 1-chloro-4-(3-chloro-2,3,3-trifluoro-1-propenyl)- (CAS 637763-28-1): Structure: Double bond (propenyl) with two chlorines and three fluorines. Properties: Molecular weight = 241.037 g/mol .
  • 1-Chloro-4-(phenylethynyl)benzene: Structure: Triple bond linked to a phenyl group instead of -CF₃. Reactivity: Ethynyl groups participate in Sonogashira couplings; the absence of fluorine reduces electron withdrawal .

Positional Isomerism

  • Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7):
    • Structure : Meta-substituted chlorine and -CF₃.
    • Properties : Boiling point = 410.7–411 K; vaporization enthalpy = 43.0 kJ/mol .
    • Comparison : Meta substitution alters electronic distribution, reducing symmetry and affecting crystallization behavior compared to the para-substituted target compound.

Functional Group Diversity

  • 1-Chloro-4-[(dichloromethyl)sulfonyl]benzene (CAS 32748-30-4):
    • Structure : Sulfonyl (-SO₂-) group with dichloromethyl substituents.
    • Properties : Melting point = 119–120°C; molecular weight = 259.54 g/mol .
    • Comparison : The sulfonyl group is strongly electron-withdrawing, making this compound more electrophilic than the target compound.

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Vapor Pressure (mm Hg, 25°C)
Benzene, 1-chloro-4-(trifluoromethyl)- 98-56-6 C₇H₄ClF₃ 180.56 -Cl, -CF₃ 139.3 7.63
Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- - C₉H₅ClF₃ ~214.59* -Cl, -C≡C-CF₃ Not reported Not reported
Benzene, 1-chloro-3-(trifluoromethyl)- 98-15-7 C₇H₄ClF₃ 180.55 -Cl, -CF₃ (meta) 138–139 Not reported
1-Chloro-4-[(dichloromethyl)sulfonyl]benzene 32748-30-4 C₇H₅Cl₃O₂S 259.54 -Cl, -SO₂-CCl₂H 119–120 Not reported

*Calculated based on molecular formula.

Table 2: Environmental and Reactivity Profiles

Compound Name log Kow Bioconcentration Factor (BCF) Key Reactivity
Benzene, 1-chloro-4-(trifluoromethyl)- 3.6 110 Electrophilic substitution favored at meta position due to -CF₃
Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- ~3.8* Not reported Triple bond enables cycloaddition; fluorines enhance oxidative stability
1-Chloro-4-(phenylethynyl)benzene ~3.5 Not reported Ethynyl group participates in cross-coupling reactions (e.g., Sonogashira)

*Estimated using fragment-based methods.

Biological Activity

Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- is a fluorinated aromatic compound with various industrial applications. Understanding its biological activity is crucial for assessing its safety and efficacy in different contexts, including environmental and health impacts. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

  • Molecular Formula : C9H4ClF3
  • Molecular Weight : 204.58 g/mol
  • CAS Number : 99903-56-7
  • InChIKey : NLJAWHDFFPASED-UHFFFAOYSA-N

These properties indicate that the compound is a chlorinated derivative of benzene with trifluoropropynyl substitution, which may influence its reactivity and biological interactions.

Toxicological Studies

Recent evaluations have highlighted the potential health risks associated with exposure to Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)-. A comprehensive risk assessment conducted by the Australian Industrial Chemicals Introduction Scheme (AICIS) revealed several critical findings:

  • Inhalation Toxicity : In a three-month inhalation study on rats, significant adverse effects were observed at high exposure levels (1000 mg/kg bw/day), including increased liver weights and nephropathy. The no-observed-adverse-effect level (NOAEL) was determined to be 10 mg/kg based on kidney effects .
  • Oral Toxicity : In a 14-day oral toxicity study, clinical signs such as lethargy and changes in body weight were noted at higher doses (≥400 mg/kg bw). Hepatocellular hypertrophy was reported in both sexes at doses ≥50 mg/kg .
  • Dermal Effects : Dermal exposure studies indicated cytoplasmic vacuolization in adrenal glands at higher concentrations (≥1000 ppm), suggesting significant systemic effects from skin contact .

Environmental Impact

The compound's persistence in the environment and potential for bioaccumulation raises concerns about its ecological effects. Studies indicate that microorganisms, particularly certain strains of Bacillus, can degrade xenobiotic compounds like Benzene derivatives effectively. This biodegradation potential is crucial for bioremediation efforts aimed at mitigating pollution from industrial chemicals .

Case Study 1: Industrial Use and Human Health Risks

In an evaluation of various industrial applications of Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)-, it was identified as a solvent in products such as fabric stain removers and rust inhibitors. The health assessments highlighted a need for stringent exposure controls due to the observed toxicological effects in animal studies .

Case Study 2: Biodegradation Pathways

Research into the biodegradation pathways of this compound has shown that specific bacterial strains can metabolize it into less harmful substances. For instance, Bacillus subtilis has been noted for its ability to degrade similar aromatic compounds effectively, suggesting potential applications in bioremediation strategies .

Data Summary

Study TypeOrganismDose/Exposure LevelObserved EffectsNOAEL
Inhalation StudyRats1000 mg/kg bw/dayIncreased liver weight, nephropathy10 mg/kg
Oral Toxicity StudyRats≥400 mg/kg bwHepatocellular hypertrophy50 mg/kg
Dermal ExposureMice≥1000 ppmCytoplasmic vacuolization in adrenal cortex125 ppm

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- while ensuring halogenated intermediate stability?

  • Answer: Synthesis routes for halogenated aromatic compounds often involve cross-coupling reactions (e.g., Sonogashira coupling) using palladium catalysts. To stabilize halogenated intermediates, inert atmospheres (N₂/Ar) and low-temperature conditions are critical. Safety protocols for handling volatile trifluoromethyl groups should align with guidelines for similar compounds, such as those described for 1-chloro-4-(trifluoromethyl)benzene in EPA study plans . Use anhydrous solvents and monitor reaction progress via TLC or GC-MS to minimize side reactions.

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Answer: Employ a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR, FTIR). Cross-reference mass spectral data with NIST databases (e.g., electron ionization spectra) to confirm molecular fragmentation patterns . For halogenated analogs, X-ray crystallography or elemental analysis (CHNS) may resolve ambiguities in substituent positioning .

Q. What safety protocols are essential for handling Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- in laboratory settings?

  • Answer: Follow OSHA and EPA guidelines for halogenated aromatics: use fume hoods, wear nitrile gloves, and avoid skin contact. Storage should adhere to conditions specified for similar compounds like 3-chloro-1,1,1-trifluoropropane (dry, inert atmosphere, ≤25°C) . Emergency procedures for spills or inhalation exposure should mirror those for para-Chlorobenzotrifluoride (PCBTF) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected fragmentation in mass spectrometry)?

  • Answer: Discrepancies may arise from isomerization or trace impurities. Validate results using orthogonal methods:

  • Compare experimental GC retention indices with literature values for halogenated benzenes .
  • Perform high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters (e.g., ³⁵Cl vs. ³⁷Cl).
  • Use computational modeling (DFT) to predict fragmentation pathways and compare with observed spectra .

Q. What experimental designs are recommended for studying the compound’s stability under varying environmental conditions (pH, temperature)?

  • Answer: Design accelerated stability studies per ICH Q1A guidelines:

  • Expose the compound to controlled stressors (e.g., 40–80°C, 75% RH, UV light).
  • Monitor degradation via HPLC-UV and LC-MS to identify breakdown products.
  • For hydrolytic stability, test in buffered solutions (pH 1–13) and analyze kinetics using Arrhenius plots. Reference EPA protocols for PCBTF degradation studies .

Q. How can co-crystallization techniques improve the compound’s physicochemical properties (e.g., solubility, bioavailability)?

  • Answer: Co-crystallize with natural amino acids (e.g., glycine, L-proline) or co-formers to modulate crystal lattice energy. Use solvent-drop grinding or slow evaporation methods. Characterize co-crystals via PXRD and DSC, as demonstrated for glucopyranosyl derivatives of halogenated benzenes .

Q. What strategies mitigate steric hindrance during functionalization of the trifluoropropynyl group?

  • Answer: Introduce directing groups (e.g., boronic esters) to guide regioselective reactions. Use bulky ligands in catalytic systems (e.g., BrettPhos in Pd-mediated couplings) to reduce steric clashes. Computational docking studies (e.g., AutoDock Vina) can predict feasible reaction pathways .

Data Analysis and Reporting

Q. How should researchers document deviations from study protocols (e.g., unexpected byproduct formation)?

  • Answer: Adhere to Good Laboratory Practice (GLP) standards:

  • Record deviations in real-time, including corrective actions (e.g., additional purification steps).
  • Include raw data (chromatograms, spectra) and statistical analyses (RSD, confidence intervals) in final reports. Reference EPA templates for PCBTF studies, which mandate QA/QC sign-offs .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

  • Answer: Use nonlinear regression models (e.g., Hill equation, probit analysis) to estimate EC₅₀/LC₅₀ values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For small datasets, apply non-parametric methods (e.g., Mann-Whitney U test) .

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